molecular formula C14H24N2O4 B1489179 Oseltamivir-d3 Acid CAS No. 1242184-43-5

Oseltamivir-d3 Acid

Cat. No. B1489179
CAS RN: 1242184-43-5
M. Wt: 287.37 g/mol
InChI Key: NENPYTRHICXVCS-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir-d3 Acid is a deuterium-labeled version of Oseltamivir . Oseltamivir is an influenza virus neuraminidase inhibitor (NAI) that inhibits influenza A/H3N2, A/H1N2, A/H1N1, and B viruses .


Synthesis Analysis

The synthesis of Oseltamivir involves reactions such as acetalization and ester formation, which are catalyzed by either acids or bases . Biocatalytic methods have been applied to the production of Oseltamivir, including the enzymatic asymmetric synthesis of amino acid components and the fermentative production of structurally complex intermediates .


Molecular Structure Analysis

The molecular weight of Oseltamivir-d3 Acid is 287.37, and its molecular formula is C14H21D3N2O4 . The structural geometries of Oseltamivir and its complexes were obtained using density functional theory computations .


Chemical Reactions Analysis

Oseltamivir acts as an antiviral drug by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity .


Physical And Chemical Properties Analysis

Oseltamivir-d3 Acid appears as white to off-white solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Oseltamivir

Oseltamivir-d3 Acid plays a crucial role in the synthesis of Oseltamivir . The first steps of Oseltamivir synthesis from quinic acid involve acetalization and ester formation. These reactions are catalyzed by either acids or bases, which may be accomplished by heterogeneous catalysts . Sulfonic solids are efficient acid catalysts for acetalization and esterification reactions .

Anti-Influenza Therapy

Oseltamivir-d3 Acid is a key component of one of the most successful neuraminidase (NA) inhibitors in the current anti-influenza therapy . The 150-cavity of NA was identified as an additional binding pocket, and novel NA inhibitors have been designed to occupy the 150-cavity based on the structure information of oseltamivir carboxylate (OC) in complex with NA .

Design of Novel Neuraminidase Inhibitors

Oseltamivir-d3 Acid is used in the design of novel neuraminidase inhibitors . A series of C-5-NH2-acyl derivatives of OC containing the pyrazole moiety were synthesized . Several derivatives exhibited substantial inhibitory activity against NA .

In Silico Studies

Oseltamivir-d3 Acid is used in in silico studies . In silico ADME evaluation indicated that the derivatives were drug-like with higher oral absorption rates and greater cell permeability than OC . Additionally, molecular docking studies revealed that the derivatives interacted with both the NA enzyme active site and 150-cavity as expected .

Complexation Studies

Oseltamivir-d3 Acid is used in complexation studies . The structural geometries of cucurbit[n]uril CB[n] with n = 6–9 and their complexes with oseltamivir (OST) drug were obtained using the density functional theory computations .

Structural Analysis

Oseltamivir-d3 Acid is used in structural analysis . The stationary points of the most stable complexes were confirmed using vibrational frequency calculation .

Mechanism of Action

Target of Action

Oseltamivir-d3 Acid primarily targets the neuraminidase enzymes found on the surface of the influenza virus . These enzymes play a crucial role in the life cycle of the virus, particularly in the release of new virus particles from host cells .

Mode of Action

Oseltamivir-d3 Acid, being a potent and selective inhibitor of influenza virus neuraminidase enzymes, exerts its antiviral activity by inhibiting these enzymes . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity .

Biochemical Pathways

The binding mechanisms between neuraminidase and Oseltamivir-d3 Acid have been studied extensively. Large-scale molecular dynamics simulations have revealed multiple binding pathways, including the transfer of Oseltamivir-d3 Acid from the secondary sialic acid binding site to the catalytic site . These pathways are crucial for the drug’s effectiveness and provide potential avenues for the development of new antiviral drugs .

Pharmacokinetics

Oseltamivir-d3 Acid is the active metabolite of Oseltamivir phosphate. It has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of Oseltamivir and Oseltamivir-d3 Acid are dose-proportional after repeated doses of up to 500 mg twice daily . This predictable profile makes Oseltamivir suitable for use in diverse patient populations .

Result of Action

The inhibition of neuraminidase by Oseltamivir-d3 Acid results in a reduction in viral replication, which in turn can limit the viral load and course of infection in the host . This can decrease the severity and duration of influenza symptoms .

Action Environment

The clinical benefit of Oseltamivir-d3 Acid is greatest when administered within 48 hours of the onset of influenza symptoms . Effectiveness decreases significantly after that point in time, and there is generally no benefit in use beyond 48 hours for healthy, low-risk individuals . Antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients .

Safety and Hazards

Oseltamivir is considered hazardous and can cause serious eye irritation and allergic skin reactions . It is also considered hazardous to the aquatic environment .

properties

IUPAC Name

5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPYTRHICXVCS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1C(CC(=CC1OC(CC)CC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oseltamivir-d3 Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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